molecular formula C11H13N3O B8775565 2,4-dihydro-2-(2-pyridyl)-5-propyl-3H-pyrazol-3-one

2,4-dihydro-2-(2-pyridyl)-5-propyl-3H-pyrazol-3-one

Cat. No. B8775565
M. Wt: 203.24 g/mol
InChI Key: IKQDRNCTTVWDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06034099

Procedure details

From the reaction of 2-pyridylhydrazine and ethylbutyrylacetate, 2,4-dihydro-2-(2-pyridyl)-5-propyl-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 4-(2-ethylanilinomethylene)-2,4-dihydro-2-(2-pyridyl)-5-propyl-3H-pyrazol-3-one, Mp 151° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][NH2:8].[CH2:9]([CH2:11][CH2:12][CH2:13][C:14](CC([O-])=O)=[O:15])[CH3:10]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[C:14](=[O:15])[CH2:13][C:12]([CH2:11][CH2:9][CH3:10])=[N:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)CCCC(=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=C(CC1=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.